molecular formula C16H15FN4O B8785227 2-(Dimethylamino)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 58536-95-1

2-(Dimethylamino)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B8785227
CAS No.: 58536-95-1
M. Wt: 298.31 g/mol
InChI Key: DFYCWKAPROXTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C16H15FN4O and its molecular weight is 298.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58536-95-1

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

2-(dimethylamino)-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15FN4O/c1-20(2)16-19-15(22)13-4-3-9-18-14(13)21(16)10-11-5-7-12(17)8-6-11/h3-9H,10H2,1-2H3

InChI Key

DFYCWKAPROXTHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C2=C(N1CC3=CC=C(C=C3)F)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 10.0 g. of powdered 1-(4'-fluorobenzyl)-2-methylamino-pyrido[2,3-d]pyrimidin-4(1H)-one in 300 ml. of tetrahydrofuran is added portionwise over the course of 5 minutes 4.8 g. of potassium t-butoxide and the resulting mixture is stirred at room temperature for 45 minutes. There is then added 6.5 g. of methyl iodide followed by stirring at room temperature for two days. The resulting mixture is filtered through celite and the filtrate evaporated to dryness. The residue is dissolved in 100 ml. of methylene chloride, washed twice with water, dried, filtered and evaporated to dryness. The residue is dissolved in a small amount of chloroform and filtered through a 650 ml. filter column using silica and chloroform. The combined product containing fractions are evaporated to dryness, the residue dissolved in 50 ml. of methylene chloride and ether added while warming on a steam bath to obtain 1-(4'-fluorobenzyl)-2-dimethylamino-pyrido[2,3-d]pyrimidin-4(1H)-one, m.p. 167°-170°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.